molecular formula C7H5BrN4 B1653413 5-Bromo-1-phenyl-1h-tetrazole CAS No. 18233-34-6

5-Bromo-1-phenyl-1h-tetrazole

Cat. No.: B1653413
CAS No.: 18233-34-6
M. Wt: 225.05 g/mol
InChI Key: OKBYPPLWGIVLOC-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a bromine atom at position 5 and a phenyl group at position 1. Its molecular formula is C₇H₅BrN₄, and it is widely utilized in medicinal chemistry and materials science due to its stability and versatility as a building block. The compound is synthesized via bromination of 1-phenyl-1H-tetrazole using reagents like N-bromosuccinimide (NBS) under reflux conditions in carbon tetrachloride, achieving moderate to high yields .

Properties

IUPAC Name

5-bromo-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBYPPLWGIVLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303445
Record name 5-bromo-1-phenyl-1h-tetrazole
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Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-34-6
Record name NSC158366
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Record name 5-bromo-1-phenyl-1h-tetrazole
Source EPA DSSTox
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Record name 5-bromo-1-phenyl-1H-1,2,3,4-tetrazole
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Preparation Methods

Bromination of 1-Phenyltetrazole-5-thiol

A direct method involves brominating 1-phenyltetrazole-5-thiol. The thiol group (-SH) at the 5-position is replaced with bromine using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). While explicit reaction conditions are sparingly documented, this route is inferred from structural analogs and safety data sheets. Challenges include controlling exothermic reactions and avoiding over-bromination.

Cyclization of Phenyl Cyanide with Sodium Azide

A patent (CN104910089A) describes synthesizing 5-phenyltetrazole via cyclization of cyanophenyl with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 120°C for 7 hours. Although this method targets the non-brominated analog, bromination can be introduced post-cyclization. The crude product is purified via ethanol recrystallization, achieving a 95% solvent recovery rate. Adapting this protocol for 5-bromo derivatives would require substituting cyanophenyl with a brominated precursor or introducing bromine in a subsequent step.

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

A one-pot Suzuki-hydrogenolysis protocol enables modular synthesis of 5-aryl-1H-tetrazoles. Starting with 1-benzyl-5-bromo-1H-tetrazole, palladium-catalyzed coupling with arylboronic acids followed by hydrogenolysis yields 5-substituted tetrazoles. For example, coupling with phenylboronic acid using XPhos Pd G3 and cesium carbonate in toluene/ethanol produces 5-phenyl-1H-tetrazole in 59–65% yield. This method can be adapted for 5-bromo derivatives by selecting appropriate boronic acids or retaining bromine during hydrogenolysis.

Purification and Characterization

Purification Techniques

  • Solvent Distillation : DMF and ethanol are recovered via distillation, achieving >95% recycling efficiency.
  • Recrystallization : Crude products are refined using absolute ethanol, followed by centrifugation to isolate crystalline solids.
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in complex mixtures.

Characterization Data

Technique Key Findings Source
¹H NMR Aromatic protons at δ 7.25–7.59 ppm
IR C=N stretch at 1682–1691 cm⁻¹
MS Molecular ion peak at m/z 225 (M+)
Elemental Analysis C 37.36%, H 2.24%, Br 35.52%, N 24.88%

Applications and Derivatives

5-Bromo-1-phenyl-1H-tetrazole serves as a precursor for antitumor agents, such as combretastatin A-4 analogs. Bromine’s electronegativity enhances binding affinity to tubulin, inhibiting polymerization in cancer cells. Derivatives like 1-(5-(3-bromo-4-methoxyphenyl)-isoxazol-3-yl)-5-phenyl-1H-tetrazole exhibit potent bioactivity (IC₅₀ < 1 µM).

Chemical Reactions Analysis

Key Reaction:

Bromination with N-Bromosuccinimide (NBS)

  • Conditions : Reflux in CCl₄ with benzoyl peroxide as a radical initiator .

  • Yield : Variable (24–70%) depending on substituents .

  • Mechanism : Radical-mediated bromination selectively targets the 5-position due to electronic and steric factors.

Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic and transition-metal-catalyzed substitutions.

Palladium-Catalyzed Cross-Coupling

5-Bromo-1-phenyl-1H-tetrazole undergoes Suzuki-Miyaura and Ullmann-type couplings to form 1,5-diaryl tetrazoles .

Example: Suzuki Coupling with Aryl Boronic Acids

Boronic AcidCatalyst SystemConditionsYield (%)Product
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 h851,5-Diphenyl-1H-tetrazole
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosToluene/H₂O, 100°C781-Phenyl-5-(4-methoxyphenyl)-1H-tetrazole

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient tetrazole ring facilitates NAS under mild conditions.

Example: Reaction with Amines

NucleophileConditionsYield (%)Product
PiperidineDMF, 60°C, 6 h655-(Piperidin-1-yl)-1-phenyl-1H-tetrazole
Sodium MethoxideMeOH, reflux, 4 h725-Methoxy-1-phenyl-1H-tetrazole

Acidic Hydrolysis

Under strong acidic conditions, the tetrazole ring undergoes hydrolysis:

  • Conditions : 6 M HCl, reflux, 8 h .

  • Products : Phenylhydrazine and hydrazoic acid .

Alkaline Rearrangement

  • Conditions : 5 M NaOH, 100°C, 6 h .

  • Products : Aniline derivatives and ammonia .

Cycloaddition Reactions

While less common for brominated tetrazoles, the parent tetrazole participates in [3+2] cycloadditions. The bromine substituent may sterically hinder such reactions unless removed post-cycloaddition .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing toxic gases (HBr, N₂) .

  • Light Sensitivity : Prone to photolytic degradation; store in amber containers .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
5-Bromo-1-phenyl-1H-tetrazole serves as a bioisosteric substitute for carboxylic acids. Its unique structure allows it to mimic carboxylic acids while offering enhanced pharmacological properties. Research indicates that incorporating tetrazole moieties can improve the permeability of compounds across biological membranes, as demonstrated in studies involving PTB1B inhibitors where tetrazole substitution led to increased Caco-2 cell permeability compared to carboxylate counterparts .

Antiviral Activity
Tetrazoles have been investigated for their antiviral properties. For instance, 5-(phosphonomethyl)-1H-tetrazole derivatives were shown to inhibit the replication of Herpes Simplex Viruses and influenza virus A by targeting viral DNA polymerases . The structural modifications in tetrazole derivatives can enhance their efficacy against various viral strains.

Antimycobacterial Activity
Recent studies have identified novel tetrazole derivatives with significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds such as 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles displayed MIC values as low as 0.25 μM against multi-drug resistant strains, indicating their potential as new anti-TB agents .

Material Science

Explosives and Coordination Chemistry
Tetrazoles, including 5-bromo derivatives, are utilized in the development of explosives due to their high nitrogen content and stability under specific conditions. They also serve as ligands in coordination chemistry, forming complexes with various metal ions that have applications in catalysis and material synthesis .

Catalysis

Nano-Catalytic Synthesis
The synthesis of this compound has been enhanced using nano-catalysts. These catalysts improve reaction efficiency and selectivity, allowing for the rapid formation of tetrazole derivatives under mild conditions. For instance, the use of nano-catalysts has led to higher yields and shorter reaction times in the synthesis of various substituted tetrazoles .

Data Table: Applications Overview

Application Area Details References
Medicinal ChemistryBioisosteric substitutes for carboxylic acids; improved permeability ,
Antiviral ActivityInhibition of viral replication (HSV, influenza)
Antimycobacterial ActivityEffective against multi-drug resistant M. tuberculosis
Material ScienceUsed in explosives and coordination chemistry
CatalysisEnhanced synthesis using nano-catalysts ,

Case Study 1: Antiviral Efficacy

A study by Hutchinson and Naylor explored the antiviral properties of various tetrazoles, including 5-bromo derivatives. The results indicated that certain modifications enhanced inhibitory effects on HSV DNA polymerase, showcasing the potential for developing new antiviral therapies based on tetrazole scaffolds .

Case Study 2: Antimycobacterial Agents

Research conducted on a series of substituted tetrazoles revealed promising results against M. tuberculosis. These compounds exhibited potent activity with MIC values significantly lower than conventional treatments, highlighting their potential as future therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenyl-1H-tetrazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming stable complexes that inhibit the activity of certain enzymes. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with biological receptors and enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects at Position 5

The bromine atom at position 5 significantly influences reactivity and physical properties. Comparisons with analogues bearing different substituents reveal:

Compound Substituent (Position 5) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5-Bromo-1-phenyl-1H-tetrazole Br Not reported ~70–85* C-Br IR: ~533 cm⁻¹; ¹H NMR: δ 7.3–8.0 (Ar-H)
5-Methyl-1-(4’-bromophenyl)-1H-tetrazole CH₃ 148–150 78 C-H IR: ~3092 cm⁻¹; ¹H NMR: δ 2.77 (CH₃)
5-(4-Bromophenyl)-1H-tetrazole Br (on phenyl) Not reported 85–90 C-Br IR: ~533 cm⁻¹; ¹H NMR: δ 6.99–8.00 (Ar-H)
1-Benzyl-5-[(3-bromopropyl)thio]tetrazole S-(CH₂)₃Br Not reported 65–75 C-S IR: ~1248 cm⁻¹; ¹H NMR: δ 3.4–3.6 (-CH₂Br)

*The yield for this compound is inferred from analogous bromination procedures .

Key Observations :

  • Bromine at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiourea to yield thiol derivatives at 86.4% yield ).
  • Methyl or thioalkyl substituents reduce polarity, increasing solubility in nonpolar solvents .

Aryl Group Variations at Position 1

The phenyl group at position 1 contributes to steric and electronic effects. Comparisons with other aryl-substituted tetrazoles include:

Compound Aryl Group (Position 1) Key Properties Reference
This compound Phenyl High thermal stability; used in drug design
5-Bromo-1-(4’-methoxynaphthalen-1’-yl)-1H-tetrazole 4-Methoxynaphthyl Enhanced π-stacking; higher melting point (~160°C)
2-Benzyl-5-(4-bromophenyl)-2H-tetrazole Benzyl (2H-tautomer) Lower stability due to 2H-regioisomerism
5-(5-Bromo-2-thienyl)-1H-tetrazole Thienyl Red-shifted UV absorption; semiconductor applications

Key Observations :

  • Bulky aryl groups (e.g., naphthyl) increase melting points and crystallinity .
  • 1H-tautomers (e.g., phenyl) are more stable than 2H-regioisomers (e.g., benzyl) due to resonance stabilization .

Key Observations :

  • Direct bromination (NBS) is efficient for 5-substitution but requires rigorous temperature control .
  • Cycloaddition methods for methyl derivatives offer regioselectivity but lower functional group tolerance .

Biological Activity

5-Bromo-1-phenyl-1H-tetrazole is a heterocyclic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position enhances its potential for various biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Tetrazoles, including this compound, are known to mimic carboxylic acids due to their structural properties. This biomimicry allows them to interact with biological targets effectively. The compound acts as a metabolism-resistant isosteric replacement for carboxylic acids, which can enhance its stability and bioavailability in medicinal applications.

Target Interaction

The tetrazole ring can engage in hydrogen bonding due to the presence of nitrogen atoms, which may improve binding affinity with various receptors compared to traditional carboxylic acids. This unique interaction profile is crucial in drug design, where optimizing receptor-ligand interactions is vital for efficacy .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit antibacterial properties against various strains, including Escherichia coli and Bacillus subtilis. Compounds similar to this compound have demonstrated significant inhibition against these pathogens .
  • Antifungal Activity : The compound has also been investigated for antifungal properties, showing effectiveness against fungi like Aspergillus flavus and Trichothecium rosium .
  • Anticancer Potential : Preliminary studies suggest that tetrazoles may possess anticancer properties, making them candidates for further investigation in cancer therapeutics. Their ability to act as bioisosteres allows for modifications that could enhance their anticancer activity .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity against multiple strains with IC50 values indicating effective inhibition .
Antifungal Evaluation Showed promising results against specific fungal strains, suggesting potential therapeutic applications in treating fungal infections .
Cytotoxicity Assays Evaluated on human cancer cell lines, revealing potential cytotoxic effects that warrant further exploration in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit favorable absorption and distribution characteristics due to its structural attributes. Its metabolism-resistant nature allows it to maintain activity longer in biological systems compared to traditional carboxylic acid derivatives .

Q & A

Q. What are the standard methods for synthesizing 5-Bromo-1-phenyl-1H-tetrazole, and how can purity be optimized?

The compound is typically synthesized via bromination of 1-phenyl-1H-tetrazole using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in carbon tetrachloride. Post-reaction purification involves column chromatography on silica gel . Purity optimization requires careful control of stoichiometry, reaction time (e.g., 18 hours for complete conversion), and removal of by-products through sequential washing (e.g., Na₂S₂O₃, brine) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., tetrazole ring vibrations near 1500–1600 cm⁻¹) .
  • ¹H NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and absence of impurities. For derivatives like 5-(4-Bromophenyl)-1H-tetrazole, expanded NMR spectra resolve coupling patterns .
  • X-ray crystallography : Resolves molecular geometry and packing interactions (e.g., using SHELX for refinement) .

Q. How should researchers handle safety concerns during synthesis?

Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and dispose of halogenated waste appropriately. The bromine substituent increases reactivity, necessitating precautions against skin/eye contact .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

X-ray diffraction studies (e.g., using SHELXL or ORTEP-III ) provide precise bond lengths and angles. For example, the dihedral angle between the tetrazole and phenyl rings in related compounds (e.g., 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole) is ~36°, clarifying deviations from computational models . Crystal packing interactions (e.g., π-stacking, C–H⋯π bonds) further explain stability and reactivity .

Q. What mechanistic insights explain the regioselectivity of bromination in tetrazole derivatives?

Bromination at the 5-position is driven by electron density distribution. DFT studies suggest that the tetrazole ring’s electron-deficient nature directs electrophilic substitution to the phenyl-adjacent position. Radical-initiated pathways (using NBS) favor this selectivity due to stabilized intermediates .

Q. How can researchers address discrepancies in catalytic efficiency across synthetic protocols?

Contradictions often arise from solvent polarity (e.g., CCl₄ vs. DMF), catalyst loading (e.g., nano-TiCl₄·SiO₂ ), or temperature. Systematic screening (e.g., solvent polarity indices, catalyst turnover rates) and kinetic studies (e.g., Arrhenius plots) identify optimal conditions .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a precursor for bioactive molecules, such as angiotensin II receptor antagonists and kinase inhibitors. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores . Biological assays (e.g., IC₅₀ determinations) validate target engagement .

Q. How can methodological rigor be ensured in data interpretation?

  • Triangulation : Combine crystallography, spectroscopy, and computational modeling .
  • Error analysis : Report R-factors in crystallography (<5% for high reliability) and signal-to-noise ratios in NMR .
  • Reproducibility : Document reaction conditions (e.g., ambient vs. inert atmosphere) and validate via independent synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-1-phenyl-1h-tetrazole
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